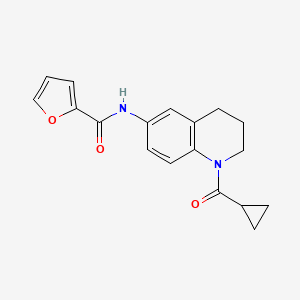
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Furan derivatives have been noted for their significant position in medicinal chemistry . They have been associated with remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .
Mode of Action
Furan derivatives have been associated with antimicrobial activity . They may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganism .
Biochemical Pathways
Furan derivatives have been associated with a wide range of prospects in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan derivatives have been associated with remarkable therapeutic efficacy .
准备方法
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves multiple steps, typically starting with the preparation of the cyclopropane and tetrahydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
化学反应分析
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
科学研究应用
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
相似化合物的比较
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylcyclopropane-1-carboxamide: Shares a similar core structure but differs in the substituents attached to the cyclopropane ring.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide: Contains additional functional groups that may alter its chemical and biological properties.
生物活性
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure characterized by a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which may contribute to its interaction with various biological targets.
Chemical Structure
The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide. Its molecular formula is C18H20N2O3, and it has a molecular weight of 316.36 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide |
| Molecular Formula | C₁₈H₂₀N₂O₃ |
| Molecular Weight | 316.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various biochemical pathways:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.
- Receptor Binding : It may bind to receptors involved in pain and cancer progression, influencing cellular responses and signaling pathways.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- Cytotoxicity : In vitro studies have shown that derivatives of this compound induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated better cytotoxicity than standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of several tetrahydroquinoline derivatives. The results indicated that compounds with cyclopropanecarbonyl substitutions exhibited enhanced binding affinity to cancer-related targets and showed promising results in reducing tumor growth in xenograft models .
Study 2: Anti-inflammatory Properties
Research published in Pharmaceuticals assessed the anti-inflammatory effects of similar compounds on macrophage cell lines. The study found that these compounds significantly decreased the secretion of inflammatory mediators such as TNF-alpha and IL-6 when treated with lipopolysaccharide (LPS) .
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(16-4-2-10-23-16)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)12-5-6-12/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJROPYNTMGLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














